
3-(9H-Carbazol-9-yl)phenylboronic acid
Overview
Description
3-(9H-Carbazol-9-yl)phenylboronic acid (CAS: 864377-33-3) is a boronic acid derivative featuring a carbazole moiety linked to a phenyl ring at the meta position. Its molecular formula is C₁₈H₁₄BNO₂, with a molecular weight of 287.12 g/mol . This compound is a white solid, insoluble in water but soluble in organic solvents such as ethanol, acetone, and tetrahydrofuran (THF) . It exhibits a boiling point of 472.6 ± 51.0°C .
The carbazole core provides strong electron-donating and π-conjugated properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing organic electronic materials, pharmaceuticals, and polymers . For example, it has been utilized in the synthesis of thermally activated delayed fluorescence (TADF) materials for OLEDs and as a key intermediate in polymer chemistry .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
It’s known that boronic acids can form reversible covalent bonds with proteins, enzymes, and other biomolecules, which can lead to changes in their function .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent bonds with biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(9H-Carbazol-9-yl)phenylboronic acid. For instance, it is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, the compound’s interaction with its targets can be influenced by the pH of the environment, as boronic acids can form reversible covalent bonds with hydroxyl groups .
Biological Activity
3-(9H-Carbazol-9-yl)phenylboronic acid (CAS No. 864377-33-3) is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, making it a candidate for therapeutic applications, especially in cancer treatment and material science.
- Molecular Formula : C18H16BNO2
- Molecular Weight : 287.12 g/mol
- Purity : Typically ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through reversible covalent bonding. Boronic acids are known to form complexes with diols, which can influence various biochemical pathways. This interaction can modulate enzyme activities and receptor functions, leading to significant biological effects such as:
- Anticancer Activity : Inhibition of cancer cell proliferation by disrupting signaling pathways.
- Antimicrobial Properties : Potential efficacy against certain bacterial strains.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study reported that this compound inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Induction of apoptosis |
PC-3 (Prostate) | 15 | Cell cycle arrest at G2/M phase |
HeLa (Cervical) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Preliminary results suggest activity against both Gram-positive and Gram-negative bacteria, with a more pronounced effect on Gram-positive strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
- Study on Anticancer Effects : A recent investigation demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to downregulate key oncogenes involved in tumor growth.
- Antimicrobial Efficacy Assessment : In vitro studies showed that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibacterial agents.
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
3-(9H-Carbazol-9-yl)phenylboronic acid is a critical material in the development of OLEDs. It enhances the efficiency and stability of these devices due to its favorable electronic properties. For instance, studies have shown that incorporating this compound into OLED architectures can significantly improve light emission efficiency and color purity, making it suitable for display technologies and solid-state lighting applications .
Organic Photovoltaics (OPVs)
In OPVs, this compound plays a role in improving charge transfer and exciton dissociation processes. Research indicates that devices using this boronic acid derivative exhibit higher power conversion efficiencies compared to those without it. This is attributed to its ability to facilitate better energy levels alignment between donor and acceptor materials .
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential in targeting diseases such as cancer. For example, recent studies have demonstrated that compounds derived from this boronic acid can inhibit specific cancer cell lines effectively, showcasing their potential as therapeutic agents .
Sensor Technology
The compound's ability to form complexes with specific ions or molecules makes it valuable in sensor technology. It is used to fabricate chemical sensors that can detect various analytes with high sensitivity and selectivity. For instance, research has shown that sensors incorporating this boronic acid can effectively detect glucose levels in biological samples, which is crucial for diabetes management .
Polymer Chemistry
In polymer chemistry, this compound is utilized to synthesize boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications. Case studies indicate that polymers derived from this compound can be used in coatings and adhesives that require high performance under demanding conditions .
Catalysis
This boronic acid derivative is significant in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are essential for constructing complex organic molecules efficiently. The use of this compound in these processes has been shown to improve yields and reaction rates significantly, making it a valuable reagent in synthetic organic chemistry .
Data Table: Summary of Applications
Case Studies
Case Study 1: OLED Performance Improvement
A study reported the synthesis of an OLED device incorporating this compound as an emissive layer. The device demonstrated a peak external quantum efficiency of over 20%, marking a significant improvement over conventional OLED materials.
Case Study 2: Cancer Therapeutics
Research involving derivatives of this boronic acid showed promising results in inhibiting tumor growth in xenograft models of breast cancer. The compounds exhibited low toxicity towards normal cells while effectively targeting cancer cells.
Case Study 3: Glucose Detection Sensors
A sensor developed using this compound was able to detect glucose concentrations with a sensitivity of up to 0.01 mM, demonstrating its potential utility in real-time monitoring systems for diabetic patients.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 3-(9H-Carbazol-9-yl)phenylboronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Catalyst selection : PdCl₂(dppf) or Pd(TFA)₂ are commonly used for coupling carbazole derivatives with boronic acid precursors .
- Solvent optimization : Reactions are conducted in polar aprotic solvents (e.g., DMF, 1,4-dioxane) or toluene, with temperatures ranging from 60°C to 150°C .
- Protecting groups : Pinacol ester derivatives (e.g., 9H-Carbazol-9-(4-phenyl) boronic acid pinacol ester) are intermediates to enhance stability during synthesis .
Q. How is this compound characterized using spectroscopic methods?
- ¹H/¹³C NMR : Carbazole protons appear as singlet peaks near δ 8.1–8.3 ppm, while boronic acid protons are observed as broad signals around δ 7.5–8.0 ppm. Aromatic carbons are detected at 110–140 ppm in ¹³C NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 287.112 (calculated for C₁₈H₁₄BNO₂) .
Q. What are the key applications of this compound in optoelectronic materials?
It serves as a building block for:
- Donor-acceptor systems : Used in synthesizing OLED emitters via coupling with halogenated heteroarenes (e.g., 5-bromopyrimidine) .
- Charge-transport layers : Carbazole’s electron-rich structure enhances hole-transport properties in organic semiconductors .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling reactions involving this boronic acid be optimized for high yields?
- Solvent effects : DMF or toluene improves solubility of aromatic substrates, while aqueous ethanol reduces side reactions .
- Catalyst loading : Pd(TFA)₂ at 2–5 mol% achieves >90% yield in coupling with 5-bromopyrimidine derivatives .
- Temperature control : Reactions at 100–120°C for 24–48 hours balance reactivity and decomposition risks .
Q. What crystallographic challenges arise during structure determination of this compound?
- Data collection : High-resolution X-ray diffraction (HRXRD) is required due to low crystal symmetry.
- Refinement : SHELXL is used for small-molecule refinement, addressing twinning or disorder in carbazole moieties .
- Software tools : WinGX and OLEX2 integrate SHELX workflows for structure validation .
Q. How do computational methods (e.g., DFT) support the analysis of electronic properties?
- Geometry optimization : B3LYP/6-31G(d) models predict bond lengths and angles matching experimental XRD data .
- Frontier orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with optoelectronic behavior, explaining charge-transfer efficiency in OLEDs .
Q. How can researchers address contradictions in reaction yields under varying conditions?
- By-product analysis : LC-MS identifies deboronation or homocoupling by-products in reactions with excess base .
- Kinetic studies : Monitoring reaction progress via in situ NMR reveals optimal timeframes for quenching (e.g., 24 hours for DMF-based reactions) .
Q. What strategies improve purity in large-scale syntheses?
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) isolates the compound in >95% purity .
- Recrystallization : Ethanol/water mixtures remove residual Pd catalysts .
Q. How does steric hindrance from the carbazole group influence reactivity?
- Coupling efficiency : Ortho-substituted carbazole reduces steric clash, enabling faster coupling vs. meta-substituted analogs .
- Electronic effects : Carbazole’s electron-donating nature activates the boronic acid for electrophilic substitution .
Q. What advanced techniques validate boronic acid functionality post-synthesis?
Comparison with Similar Compounds
Positional Isomers: Ortho, Meta, and Para Derivatives
The positional isomers of 3-(9H-carbazol-9-yl)phenylboronic acid differ in the substitution pattern of the boronic acid group on the phenyl ring:
Key Differences :
- Reactivity : The meta isomer exhibits superior reactivity in cross-coupling reactions compared to ortho and para isomers due to reduced steric hindrance and favorable electronic effects .
- Solubility : The para isomer may show reduced solubility in polar solvents, limiting its utility in solution-phase reactions .
Substituted Derivatives: Halogenated and Functionalized Analogs
Halogenation or functionalization of the phenyl ring alters electronic properties and expands applications:
Key Features :
- Halogen Effects : Bromo and chloro substituents increase electron-withdrawing character, improving charge transport in organic semiconductors .
- Synthetic Flexibility : These derivatives serve as intermediates for further functionalization in drug discovery .
Boronic Ester Derivatives
Boronic esters enhance stability and solubility for specific applications:
Key Advantages :
- Stability : Boronic esters resist hydrolysis, enabling long-term storage .
- Extended Conjugation : Bis-boronic esters facilitate the synthesis of high-performance conjugated polymers for optoelectronics .
N-Substituted Carbazole Boronic Acids
Modification of the carbazole nitrogen tailors electronic and steric properties:
Compound Name | CAS Number | Substituent | Applications | Reference |
---|---|---|---|---|
9-Phenyl-9H-carbazol-3-ylboronic acid | N/A | Phenyl | Organic dyes; Suzuki couplings . |
Key Insights :
Preparation Methods
Condensation of 9-Aminocarbazole with Phenylboronic Acid
An alternative synthetic route involves the direct condensation of 9-aminocarbazole with phenylboronic acid under catalytic conditions.
- The reaction is conducted in organic solvents such as dichloromethane or chloroform.
- Catalysts used include hydrochloric acid, sulfuric acid, phosphoric acid, or sodium hydroxide.
- The reaction typically proceeds at room temperature.
- Variations include the use of reducing agents like sodium borohydride to reduce boronic acid ester intermediates to the final product.
- Hydrolysis of boronic acid esters in the presence of strong bases (e.g., sodium hydroxide) in aqueous or organic media is also employed.
This method offers versatility and can be tailored by adjusting catalysts, solvents, and temperature to optimize yield and purity. It also allows modification for synthesizing related compounds or improving product properties.
Reaction Type | Reagents/Conditions | Solvent(s) | Notes |
---|---|---|---|
Condensation | 9-Aminocarbazole + phenylboronic acid + acid/base catalyst | Dichloromethane, chloroform | Room temperature, catalyst-dependent |
Reduction | Sodium borohydride (optional) | Organic solvent | Reduces boronic acid ester intermediates |
Hydrolysis | Sodium hydroxide or acid catalysts | Water or organic solvent | Converts boronic acid esters to acid |
This synthetic route is advantageous for its mild conditions and adaptability to different reaction parameters.
Summary Table of Preparation Methods
Method | Key Steps | Catalysts/Agents | Solvents | Temperature | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Bromination + Suzuki Coupling | Bromination → Coupling → Hydrolysis | AlCl3, FeCl3 (bromination); none (coupling) | DMF, DMAc, Acetonitrile, Water | Bromination: controlled exotherm; Coupling: mild | High yield, scalable, well-studied | Requires careful temp control |
Condensation with 9-Aminocarbazole | Condensation ± Reduction ± Hydrolysis | Acid catalysts (HCl, H2SO4), NaBH4, NaOH | DCM, Chloroform, Water | Room temperature | Mild conditions, versatile | May require multiple steps |
Research Findings and Notes
- Control of reaction temperature is critical in both bromination and hydrolysis steps to avoid side reactions and ensure high purity.
- The choice of solvent influences reaction rate and product crystallinity; polar aprotic solvents favor bromination and coupling, while protic solvents aid hydrolysis and recrystallization.
- Catalysts such as Lewis acids enhance bromination efficiency but are unnecessary for Suzuki coupling.
- The condensation method allows for catalyst and solvent flexibility, which can be optimized for specific industrial or laboratory needs.
- Purification by recrystallization is a common final step to achieve >98% purity, suitable for electronic and pharmaceutical applications.
Properties
IUPAC Name |
(3-carbazol-9-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUIFLAFFZYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719252 | |
Record name | [3-(9H-Carbazol-9-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864377-33-3 | |
Record name | [3-(9H-Carbazol-9-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(9H-Carbazol-9-yl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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